molecular formula C9H12FNO2 B13038489 2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol

2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol

Cat. No.: B13038489
M. Wt: 185.20 g/mol
InChI Key: MTZMSHWWWQFRBU-MLUIRONXSA-N
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Description

2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol is a chiral compound with significant interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorophenol and (1S,2R)-1-amino-2-hydroxypropane.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products

    Oxidation: Formation of 2-((1S,2R)-1-Amino-2-oxopropyl)-5-fluorophenol.

    Reduction: Formation of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluoroaniline.

    Substitution: Formation of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-methoxyphenol.

Scientific Research Applications

2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-chlorophenol
  • 2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-bromophenol
  • 2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-iodophenol

Uniqueness

2-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This uniqueness makes it a valuable compound for specific applications where fluorine’s properties are advantageous.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-[(1S,2R)-1-amino-2-hydroxypropyl]-5-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(10)4-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1

InChI Key

MTZMSHWWWQFRBU-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=C(C=C1)F)O)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)F)O)N)O

Origin of Product

United States

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